molecular formula C6H12O5 B159007 Methyl alpha-D-xylofuranoside CAS No. 1824-96-0

Methyl alpha-D-xylofuranoside

Cat. No. B159007
CAS RN: 1824-96-0
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-MOJAZDJTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl alpha-D-xylofuranoside is a monosaccharide sugar that is commonly used in scientific research. It is a derivative of xylose, which is a five-carbon sugar that is found in many plant materials. Methyl alpha-D-xylofuranoside has a variety of applications in the scientific field, including as a substrate for enzymes and as a model for studying carbohydrate metabolism.

Mechanism Of Action

The mechanism of action of Methyl alpha-D-xylofuranoside is not fully understood, but it is thought to involve the interaction of the sugar with enzymes and other biological molecules. The sugar may act as a substrate for enzymes, or it may bind to other molecules in a way that affects their activity.

Biochemical And Physiological Effects

Methyl alpha-D-xylofuranoside has been shown to have a variety of biochemical and physiological effects. In particular, the sugar has been shown to affect carbohydrate metabolism, as well as to have antioxidant and anti-inflammatory properties. Additionally, Methyl alpha-D-xylofuranoside has been shown to have potential as a prebiotic, promoting the growth of beneficial gut bacteria.

Advantages And Limitations For Lab Experiments

Methyl alpha-D-xylofuranoside has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective choice for many researchers. Additionally, the sugar is stable and can be stored for long periods of time without degradation. However, one limitation of Methyl alpha-D-xylofuranoside is that it may not be suitable for use in all types of experiments. For example, the sugar may not be appropriate for studies involving animals or humans, as it is not a natural component of their diets.

Future Directions

There are a number of potential future directions for research involving Methyl alpha-D-xylofuranoside. One area of interest is in the development of new enzymatic synthesis methods for the sugar, which could improve its availability and reduce the cost of production. Additionally, there is interest in exploring the potential health benefits of Methyl alpha-D-xylofuranoside, particularly in the areas of gut health and inflammation. Finally, there is potential for the sugar to be used as a model for studying carbohydrate metabolism in a variety of biological systems.

Synthesis Methods

Methyl alpha-D-xylofuranoside can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the sugar, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for synthesizing Methyl alpha-D-xylofuranoside is through the use of xylosidases, which are enzymes that cleave xylose from larger carbohydrate molecules.

Scientific Research Applications

Methyl alpha-D-xylofuranoside has a variety of applications in scientific research. One of the most common uses is as a substrate for enzymes, particularly those involved in carbohydrate metabolism. The sugar can be used to study the activity and specificity of enzymes, as well as to investigate the role of carbohydrates in biological processes.

properties

CAS RN

1824-96-0

Product Name

Methyl alpha-D-xylofuranoside

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1

InChI Key

NALRCAPFICWVAQ-MOJAZDJTSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H](O1)CO)O)O

SMILES

COC1C(C(C(O1)CO)O)O

Canonical SMILES

COC1C(C(C(O1)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.